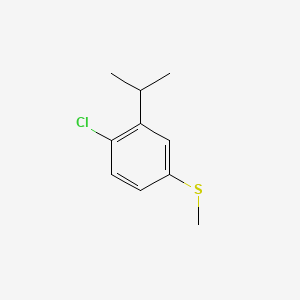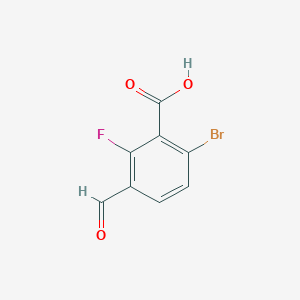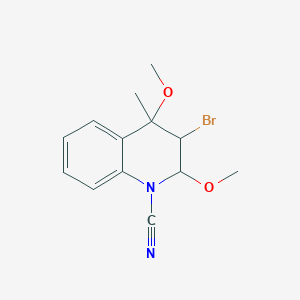![molecular formula C14H12ClN B14019627 Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl- CAS No. 17099-22-8](/img/structure/B14019627.png)
Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is an organic compound with the molecular formula C14H12ClN. It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-chlorophenylmethylene group and a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- typically involves the condensation reaction between 4-methylbenzenamine (p-toluidine) and 3-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction can be represented as follows:
4-Methylbenzenamine+3-Chlorobenzaldehyde→Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl-+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-
- Benzenamine, N-[(3-bromophenyl)methylene]-4-methyl-
- Benzenamine, N-[(3-fluorophenyl)methylene]-4-methyl-
Uniqueness
Benzenamine, N-[(3-chlorophenyl)methylene]-4-methyl- is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may influence its biological activity compared to other halogen-substituted derivatives.
Properties
CAS No. |
17099-22-8 |
|---|---|
Molecular Formula |
C14H12ClN |
Molecular Weight |
229.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H12ClN/c1-11-5-7-14(8-6-11)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3 |
InChI Key |
KJGFRMOAEPWKFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


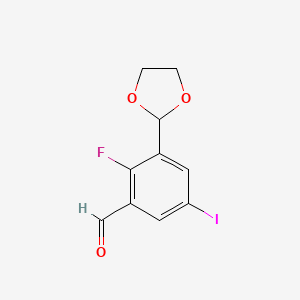


![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)
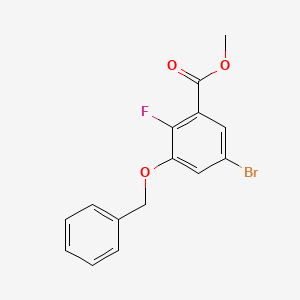
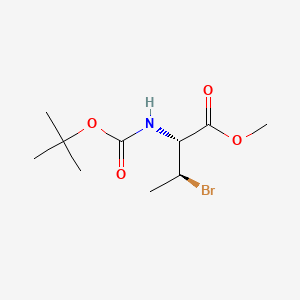
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)
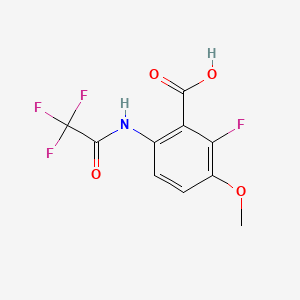
![(R)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14019581.png)
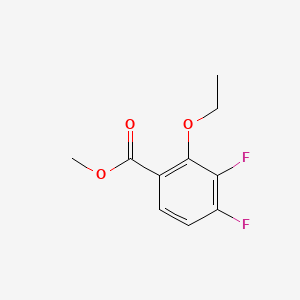
![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)
